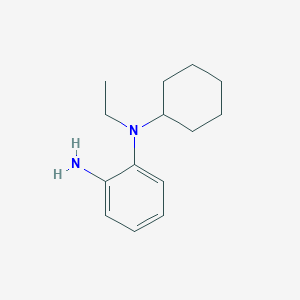
N~1~-cyclohexyl-N~1~-ethyl-1,2-benzenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Reductions with Lithium in Amines and Ethylenediamine
This research discusses reductions of various compounds with lithium and ethylenediamine, using low molecular weight amines as solvents. The study includes the application of these reactions to the debenzylation of N-benzylamide and lactams, resistant to hydrogenolysis with hydrogen and a catalyst (Garst et al., 2000).
Electrode Surface Derivatization with N,N,N′,N′-tetraalkyl-1,4-benzenediamine Derivatives
This study focuses on the derivatization of electrode surfaces using derivatives of N,N,N′,N′-tetraalkyl-1,4-benzenediamine. It explores the application of these derivatives in modifying electrode surfaces for redox behavior consistent with surface-bound N,N,N′,N′-tetraalkyl-1,4-benzenediamine derivatives (Buchanan et al., 1983).
SNAr Reaction with Diamines under High Pressure
The study examines the SNAr reaction of 2,3,5,6-tetrachloronitrobenzene with various diamines under high pressure, including ethylenediamine. It highlights the formation of cyclization products and the impact of different diamines on the reaction outcomes (Ibata et al., 1995).
Synthesis of Host Molecules for Channel Inclusion Compounds
This research involved the synthesis of host molecules, such as 1,3-Benzenediamine, N,N′-bis(4,6-dichloro-1,3,5-triazine-2-yl), which form channel inclusion compounds. The study delves into the crystalline structure and the inclusion properties of these compounds (Sheynin et al., 2006).
Synthesis and Photophysical Properties of Schiff Bases for Cu2+ Detection
This paper discusses the synthesis of water-soluble Schiff bases derived from different diamines, including 1,2-ethylenediamine and 1,2-cyclohexanediamine. The study explores the application of these bases as fluorescence sensors for detecting Cu2+ in water and living cells (Zhou et al., 2012).
Propriétés
IUPAC Name |
2-N-cyclohexyl-2-N-ethylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-16(12-8-4-3-5-9-12)14-11-7-6-10-13(14)15/h6-7,10-12H,2-5,8-9,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHINSVQNNRWSRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

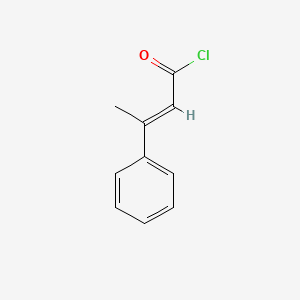


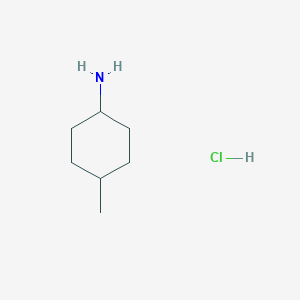
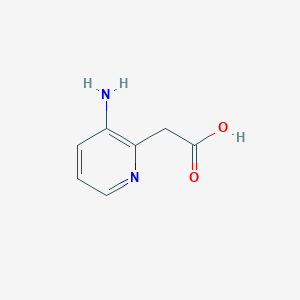
![Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1317753.png)
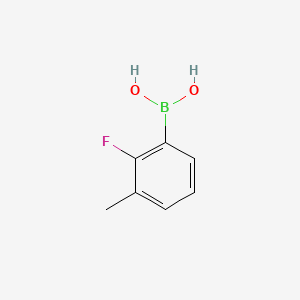
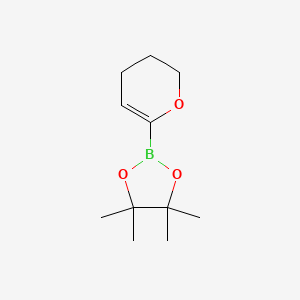

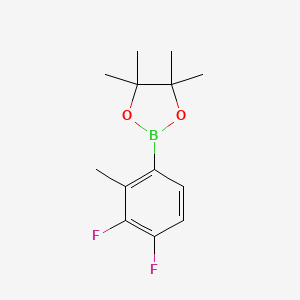
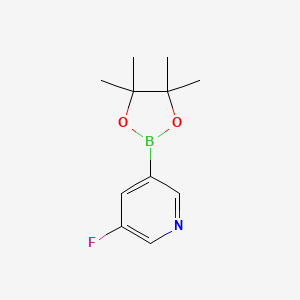
![4-Cyano-3-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-pyridine](/img/structure/B1317770.png)
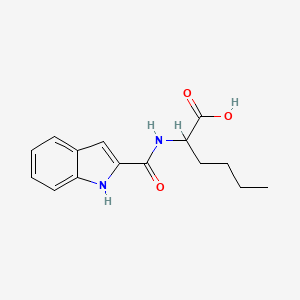
![2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride](/img/structure/B1317778.png)